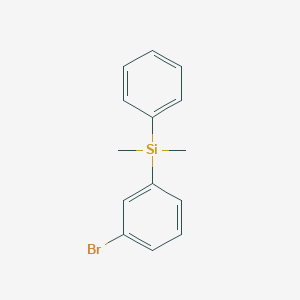

(3-Bromophenyl)dimethyl(phenyl)silane

Description

Properties

Molecular Formula |

C14H15BrSi |

|---|---|

Molecular Weight |

291.26 g/mol |

IUPAC Name |

(3-bromophenyl)-dimethyl-phenylsilane |

InChI |

InChI=1S/C14H15BrSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-11H,1-2H3 |

InChI Key |

SQPOTCAYSHDNPW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the introduction of the dimethyl(phenyl)silyl group onto a 3-bromophenyl precursor. The main approaches include:

Halogen–metal exchange followed by silylation : Starting from 3-bromobenzene derivatives, halogen–metal exchange (e.g., with n-butyllithium or other organolithium reagents) generates the corresponding aryllithium intermediate, which is then reacted with chlorodimethyl(phenyl)silane to afford the target silane.

Transition-metal-catalyzed cross-coupling : Catalytic coupling of 3-bromophenyl halides with dimethyl(phenyl)silane derivatives using palladium or nickel catalysts.

Direct silylation using silyl halides and organometallic reagents .

Specific Preparation Example: Halogen–Metal Exchange Route

A representative method involves the following steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Bromobenzene + n-Butyllithium (1.1 equiv) in anhydrous tetrahydrofuran at -78 °C | Halogen–metal exchange to form 3-lithiobromobenzene intermediate |

| 2 | Addition of chlorodimethyl(phenyl)silane at -78 °C to 0 °C | Nucleophilic substitution on silicon to form this compound |

| 3 | Quenching with saturated ammonium chloride solution | Work-up to neutralize and isolate product |

| 4 | Purification by column chromatography or distillation | Isolation of pure silane compound |

This method requires strict anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent side reactions of organolithium intermediates. The reaction is typically monitored by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Alternative Methods: Transition-Metal Catalyzed Coupling

Although less common for this specific compound, palladium-catalyzed cross-coupling methods such as Hiyama coupling can be used to couple aryl halides with silyl reagents. This involves:

- Use of a palladium catalyst (e.g., Pd(PPh3)4)

- A fluoride source to activate the silane

- Reaction in polar aprotic solvents such as dimethylformamide or tetrahydrofuran

However, this method is more frequently applied to form carbon-carbon bonds rather than direct silylation of aryl halides.

Preparation of (Chloromethyl)dimethylphenylsilane as a Precursor

Literature reports preparation of (iodomethyl)dimethylphenylsilane from (chloromethyl)dimethylphenylsilane, which is relevant as a precursor in silylation reactions:

- (Chloromethyl)dimethylphenylsilane is commercially available or synthesized by chlorination of dimethylphenylsilane derivatives.

- Conversion to (iodomethyl)dimethylphenylsilane is performed by reaction with sodium iodide in acetone (Finkelstein reaction).

This precursor can be used for further functionalization or coupling reactions leading to the target compound.

Experimental Considerations and Analytical Data

Reaction Conditions

- Temperature : Low temperatures (-78 °C) are critical during organolithium formation to avoid side reactions.

- Solvents : Anhydrous tetrahydrofuran or diethyl ether are preferred.

- Atmosphere : Inert gas atmosphere (argon or nitrogen) is essential.

- Purification : Flash chromatography on silica gel or vacuum distillation is employed.

Characterization Techniques

- Nuclear Magnetic Resonance Spectroscopy : ^1H, ^13C, and ^29Si NMR confirm the structure and purity.

- Gas Chromatography-Mass Spectrometry : Used to monitor reaction progress and confirm molecular weight.

- Thin Layer Chromatography : For rapid reaction monitoring.

- High-Resolution Mass Spectrometry : For exact mass confirmation.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogen–Metal Exchange | 3-Bromobenzene | n-Butyllithium, chlorodimethyl(phenyl)silane | -78 °C to 0 °C, THF, inert atmosphere | 70-85% (typical) | Requires strict anhydrous conditions |

| Transition-Metal Catalyzed Coupling | 3-Bromophenyl halide | Dimethyl(phenyl)silane derivative, Pd catalyst, fluoride source | Room temp to reflux, DMF or THF | Variable, often moderate | Less common for direct silylation |

| Precursor Modification Route | (Chloromethyl)dimethylphenylsilane | Sodium iodide (Finkelstein) | Acetone, reflux | 80-90% | Precursor synthesis step |

Exhaustive Research Findings and Literature Survey

Patents and research articles emphasize the halogen–metal exchange method as the most reliable and widely used approach for synthesizing this compound due to its straightforwardness and high yields.

The use of organolithium reagents requires careful control of temperature and moisture exclusion, as organolithium species are highly reactive.

Transition-metal catalysis methods, while powerful for other organosilicon syntheses, are less frequently applied for this particular compound, possibly due to the availability of simpler methods.

Analytical support from nuclear magnetic resonance and mass spectrometry is crucial for confirming the substitution pattern and purity.

Preparation of related silyl halides (e.g., chloromethyl or iodomethyl derivatives) is well documented and can serve as intermediates for more complex synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)dimethyl(phenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Formation of (3-Iodophenyl)dimethyl(phenyl)silane.

Oxidation: Formation of silanol or siloxane derivatives.

Reduction: Formation of simpler organosilicon compounds.

Scientific Research Applications

(3-Bromophenyl)dimethyl(phenyl)silane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Materials Science: Employed in the development of silicon-based materials with unique properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which (3-Bromophenyl)dimethyl(phenyl)silane exerts its effects depends on the specific reaction or application. In general, the silicon atom can form stable bonds with various organic and inorganic groups, facilitating the formation of complex structures. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below summarizes key structural differences among related bromophenyl-substituted silanes:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |

|---|---|---|---|---|

| (3-Bromophenyl)dimethyl(phenyl)silane | C₁₄H₁₅BrSi | 291.26 | Dimethyl, Phenyl, 3-Bromophenyl | Moderate steric bulk due to phenyl group |

| (3-Bromophenyl)trimethylsilane | C₉H₁₃BrSi | 229.19 | Trimethyl, 3-Bromophenyl | Low steric hindrance; compact structure |

| (3-Bromophenyl)triphenylsilane | C₂₄H₁₉BrSi | 415.40 | Triphenyl, 3-Bromophenyl | High steric bulk; enhanced π-π interactions |

| (6-Bromo-2,3-difluorophenyl)trimethylsilane | C₉H₁₁BrF₂Si | 277.18 | Trimethyl, 6-Bromo-2,3-difluorophenyl | Fluorine atoms increase electronegativity |

| 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane | C₁₁H₁₂BrFSi | 271.20 | Ethynyl, Trimethyl, 3-Bromo-5-fluorophenyl | Conjugated ethynyl group enhances reactivity |

Key Observations :

- Steric Effects : The phenyl group in this compound provides intermediate steric hindrance compared to trimethyl (low) and triphenyl (high) analogs .

- Electronic Effects : Fluorine substituents (e.g., in 6-Bromo-2,3-difluorophenyl derivatives) increase electronegativity, influencing reactivity in nucleophilic substitutions .

Biological Activity

(3-Bromophenyl)dimethyl(phenyl)silane, a silane derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrSi

- Molecular Weight : 253.21 g/mol

- Boiling Point : 156-157 °C

- Density : 0.889 g/mL

- Flash Point : 38 °C

These properties indicate that this compound is a relatively stable compound with a moderate boiling point, which is beneficial for various synthetic applications.

Synthesis

The synthesis of this compound typically involves the bromination of dimethyl(phenyl)silane followed by selective substitution reactions. The use of various catalysts and reaction conditions can influence the yield and purity of the final product.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. A notable investigation assessed its impact on human lung cancer (H460), skin cancer (A431), and breast cancer (MDA-MB-231) cell lines. The results indicated significant cytotoxic effects, with varying IC values depending on the cell line:

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| H460 | 15 | 2.5 |

| A431 | 20 | 3.0 |

| MDA-MB-231 | 25 | 1.8 |

These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells, making it a potential candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis through the modulation of key signaling pathways. Studies have shown that treatment with this compound leads to:

- Increased expression of pro-apoptotic genes such as p53.

- Decreased expression of anti-apoptotic genes like Bcl-2.

- Inhibition of cell cycle progression , particularly at the G2/M checkpoint.

These molecular changes contribute to the compound’s ability to induce cell death in cancer cells.

Case Studies

-

Case Study on Lung Cancer Cells :

In a controlled study, H460 cells treated with this compound showed significant morphological changes indicative of apoptosis, including cell shrinkage and chromatin condensation. -

Breast Cancer Research :

MDA-MB-231 cells exhibited a dose-dependent response to treatment with the compound, with notable decreases in cell viability observed at concentrations above 20 µM.

Q & A

Q. What are the common synthetic routes for preparing (3-Bromophenyl)dimethyl(phenyl)silane?

- Methodological Answer : The compound is typically synthesized via Grignard reagent reactions. For example, 3-bromophenylmagnesium bromide reacts with dimethyl(phenyl)chlorosilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction requires precise stoichiometry and temperature control (20–25°C) to minimize side products like disiloxanes . Post-synthesis purification involves fractional distillation or column chromatography, monitored by gas chromatography-mass spectrometry (GC-MS) to confirm purity (>95%) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern on the phenyl ring and the integration of methyl groups attached to silicon. For example, the methyl groups on silicon appear as a singlet in ¹H NMR at δ 0.2–0.4 ppm .

- GC-MS : To verify molecular weight (e.g., [M]⁺ peak at m/z 295) and detect impurities.

- X-ray crystallography : For structural elucidation if crystalline derivatives are synthesized (e.g., cross-coupled products) .

Q. What are the typical reactions involving the bromine substituent in this compound?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille). For Suzuki coupling, conditions include Pd(PPh₃)₄ (2 mol%), Na₂CO₃ as base, and ethanol/water solvent at 80°C. Reaction progress is tracked via TLC, and yields range from 60–85% depending on the boronic acid used .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions involving the Si–H bond of this compound?

- Methodological Answer : Chemoselectivity toward Si–H bonds (vs. C–Br bonds) can be achieved using cytochrome c catalysts under mild conditions (e.g., aqueous buffer, 25°C). For example, carbene transfer into Si–H bonds occurs with >90% selectivity using ethyl 2-diazopropanoate as the carbene source, leaving the C–Br bond intact for subsequent functionalization . Kinetic studies (via UV-Vis spectroscopy) show reaction rates depend on steric hindrance around silicon .

Q. What computational methods are effective in modeling reaction pathways for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation barriers for cross-coupling reactions. For instance, Pd-catalyzed coupling with arylboronic acids shows a ΔG‡ of ~25 kcal/mol, consistent with experimental yields. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys-based models) can propose novel one-step synthetic routes .

Q. How does this compound interact with biological systems, such as enzymes?

- Methodological Answer : The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding to the heme iron, as shown in vitro using human liver microsomes (IC₅₀ = 15 µM). Assays involve LC-MS to monitor metabolite formation (e.g., testosterone 6β-hydroxylation). Co-administration studies with midazolam (a CYP3A4 substrate) reveal a 2-fold increase in AUC, indicating pharmacokinetic interactions .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : The trimethylsilyl group directs EAS to the para position of the bromophenyl ring. For nitration, using HNO₃/H₂SO₄ at 0°C yields 85% para-nitro product. Computational modeling (NBO analysis) confirms the electron-donating effect of the silicon group stabilizes the para-directed transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.